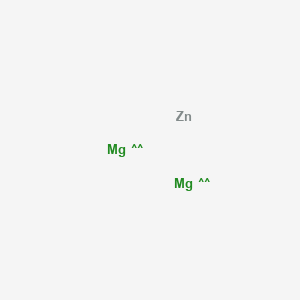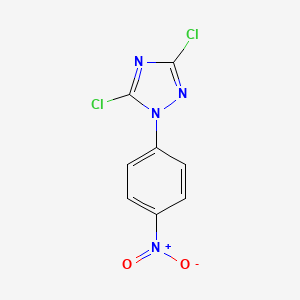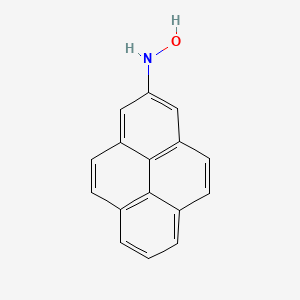
2-Pyrenamine, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrenamine, N-hydroxy- is an organic compound with the molecular formula C16H11NO It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenamine, N-hydroxy- typically involves the nitration of pyrene followed by reduction and hydroxylation. One common method is as follows:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitropyrene.
Reduction: The 2-nitropyrene is then reduced to 2-aminopyrene using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Hydroxylation: Finally, the 2-aminopyrene is hydroxylated to form 2-Pyrenamine, N-hydroxy- using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of 2-Pyrenamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrenamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
2-Pyrenamine, N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-Pyrenamine, N-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxypyrene: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Aminopyrene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
2-Pyrenamine, N-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its analogs.
Propriétés
Numéro CAS |
134531-68-3 |
|---|---|
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-pyren-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17-18H |
Clé InChI |
TZICZFYABFNWGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)NO)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



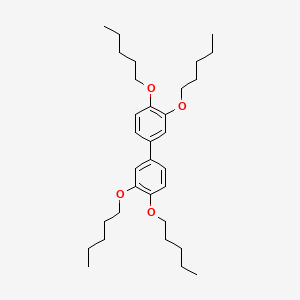
phosphanium bromide](/img/structure/B14271428.png)
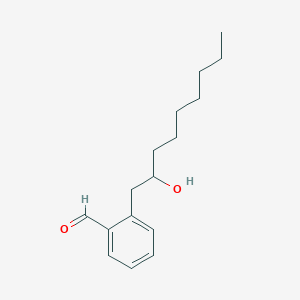
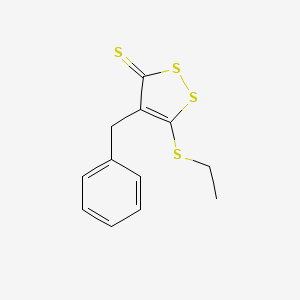
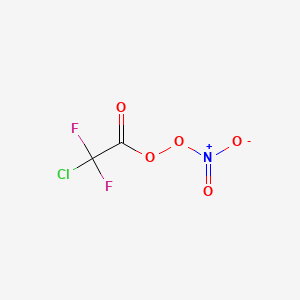
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)



![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
